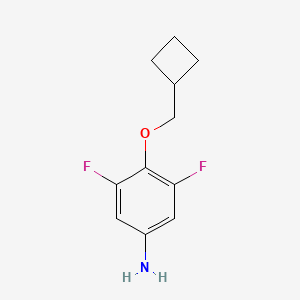

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine

Description

Properties

IUPAC Name |

4-(cyclobutylmethoxy)-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-9-4-8(14)5-10(13)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVGKJIDRIJJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238066 | |

| Record name | Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707369-83-2 | |

| Record name | Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine typically involves the following steps:

Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

Introduction of Fluorine Atoms: The difluorobenzene core can be synthesized by selective fluorination of a suitable benzene derivative.

Coupling Reaction: The final step involves coupling the cyclobutylmethoxy group with the difluorobenzene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine is an organic compound with a cyclobutylmethoxy group and two fluorine atoms on a benzene ring. It is being explored for various applications in scientific research due to its unique structural features.

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. Compounds similar to it have exhibited varied biological activities, including anti-inflammatory and anti-cancer properties. Studies on structurally related compounds have shown promising results in inhibiting tumor growth in preclinical models.

- Materials Science Due to its unique structural features, it is a candidate for developing new materials with specific electronic or optical properties.

- Biological Studies It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

This compound features a unique aromatic amine structure, including a difluorobenzene ring and a cyclobutylmethoxy substituent. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. The compound exhibits significant chemical reactivity due to the combination of its amine and fluorine substituents, which is crucial for its potential applications in medicinal chemistry.

Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes or receptors that are crucial for cellular processes. In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, with its effectiveness appearing to correlate with its concentration and exposure time.

Reactions

This compound can undergo the following types of reactions:

- Oxidation It can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the nitro derivatives back to the amine form. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

- Substitution Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Case Studies and Research Findings

This compound's potential has been explored in pharmacological and toxicological studies:

- Pharmacological Profile Research indicates that compounds similar to it exhibit varied biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in preclinical models.

- In Vitro Studies In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The compound's effectiveness appears to correlate with its concentration and exposure time.

- Toxicological Assessment Toxicity studies are essential for evaluating the safety profile of new compounds. Initial assessments suggest that this compound has a favorable toxicity profile with minimal adverse effects observed at therapeutic doses.

Other compounds

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group and fluorine atoms contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine and structurally related compounds:

Key Comparative Insights

Electronic Effects: The 3,5-difluoroaniline core (present in the target compound and CAS 372-39-4) provides electron-deficient aromatic systems, enhancing reactivity in electrophilic substitutions. 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline combines chloro and methyl groups, which may further modulate electronic and steric properties for targeted bioactivity .

2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethan-1-amine contains methoxy groups, which enhance polarity and solubility in aqueous media compared to fluorine substituents .

Synthetic Utility: 3,5-Difluoroaniline is a foundational building block for fluorinated aromatic systems due to its commercial availability and straightforward functionalization . The ethylamine chain in C₁₄H₂₂NO₃ allows for conjugation with carboxylic acids or other electrophiles, expanding its utility in prodrug design .

Biological Activity

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine is a novel compound characterized by its unique aromatic amine structure, which includes a difluorobenzene ring and a cyclobutylmethoxy substituent. Its molecular formula is . The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

The compound exhibits significant chemical reactivity due to the combination of its amine and fluorine substituents. This reactivity is crucial for its potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Key Functional Groups | Aromatic amine, difluoro substitution |

| Lipophilicity | High due to fluorine substituents |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may function as an inhibitor of certain enzymes or receptors, which are crucial for cellular processes.

Case Studies and Research Findings

- Pharmacological Profile : Research indicates that compounds similar to this compound exhibit varied biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in preclinical models.

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The compound's effectiveness appears to correlate with its concentration and exposure time.

- Toxicological Assessment : Toxicity studies are essential for evaluating the safety profile of new compounds. Initial assessments suggest that this compound has a favorable toxicity profile with minimal adverse effects observed at therapeutic doses.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | Cyclopropyl group instead of cyclobutyl | Potentially different reactivity due to strain |

| 2-Amino-4-(cyclohexylmethoxy)-3-fluorobenzoic acid | Cyclohexyl group; carboxylic acid functionality | Enhanced solubility and potential for different biological activity |

| 3-(Cyclopentylmethoxy)-2-fluoroaniline | Cyclopentyl group; difluoro substitution | May exhibit distinct pharmacological properties |

Chemical Reactions Analysis

Reactivity of the Cyclobutylmethoxy Group

The strained cyclobutane ring participates in:

-

Strain-Release Reactions : BCB-derived sulfones (e.g., 8g in ) undergo nucleophilic attack by amines, thiols, or alcohols, releasing strain energy. For 4-(cyclobutylmethoxy) derivatives, analogous reactivity with cysteine residues or amines is observed, enabling bioconjugation (Figure 9A, ).

-

Electrophilic Additions : The cyclobutylmethoxy group’s HOMO localizes on the central C–C bond, making it susceptible to electrophilic attack ( ).

Key Data :

| Reaction Type | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Strain-release alkylation | AgBF₄ (2.5 mol%), DCE/toluene, 100°C | 73–85 | >98:2 (cis:trans) | |

| Bioconjugation with cysteine | DMSO, LiCl, 25°C | 87 | Chemoselective |

Aromatic Ring Reactivity

The 3,5-difluoro substitution directs electrophilic aromatic substitution (EAS) to the para position relative to the methoxy group. Additionally, the electron-withdrawing fluoro groups enhance susceptibility to nucleophilic aromatic substitution (SNAr) under basic conditions ( , ).

Notable Reactions :

-

Nucleophilic Substitution : Replacement of fluorine with amines or thiols under Pd catalysis (e.g., Suzuki coupling, as in ).

-

Oxidation : The benzenamine core can undergo oxidation to nitro derivatives, though steric hindrance from the cyclobutylmethoxy group may limit reactivity ( ).

Stability and Degradation

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine, and how do they influence experimental handling?

- Answer: Key properties include:

- Methodological Insight: Store at 2–8°C in inert atmospheres due to sensitivity to moisture and oxidation. Use glass or PTFE containers to avoid leaching .

Q. What synthetic routes are reported for this compound?

- Answer: Two primary approaches:

Halogenation-Amination Sequence: Start with 3,5-difluorophenol, introduce cyclobutylmethoxy via nucleophilic substitution (e.g., Mitsunobu reaction), followed by amination using NH₃ or protected amines .

Reductive Amination: Reduce a nitro precursor (e.g., 4-(cyclobutylmethoxy)-3,5-difluoronitrobenzene) with SnCl₂·2H₂O in ethanol under reflux, monitored by TLC .

- Limitations: Mitsunobu reactions require anhydrous conditions, while reductive amination may yield byproducts requiring column purification .

Q. How can researchers characterize the purity and structure of this compound?

- Answer:

- Purity: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Structural Confirmation:

- NMR: ¹⁹F NMR to confirm fluorine positions; ¹H NMR for cyclobutylmethoxy protons (δ 4.0–4.5 ppm) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can synthesis yields be optimized for multi-step routes involving sensitive intermediates?

- Answer:

- Step Monitoring: Use real-time TLC or in-situ IR to detect intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .

- Protecting Groups: Protect the amine during cyclobutylmethoxy introduction (e.g., Boc groups) to prevent side reactions .

- Catalyst Screening: Test Pd/C or Ni catalysts for nitro reductions to minimize over-reduction .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes?

- Answer:

- Revisiting DFT Parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model steric effects of the cyclobutyl group .

- Experimental Validation: Perform kinetic studies (e.g., Arrhenius plots) under controlled conditions to compare with simulations .

- Collaborative Analysis: Cross-validate data with independent labs to rule out instrumentation bias .

Q. How can unexpected byproducts (e.g., oligomers or isomers) be identified and mitigated during synthesis?

- Answer:

- Byproduct Identification: Use LC-MS/MS to detect oligomers (m/z patterns) or diastereomers (retention time shifts) .

- Mitigation:

- Solvent Polarity: Switch to less polar solvents (e.g., toluene) to reduce radical-mediated oligomerization .

- Additives: Introduce radical scavengers (e.g., BHT) during amination steps .

Q. How to design pharmacological activity studies for this compound?

- Answer:

- Target Selection: Prioritize enzymes with fluorinated ligand-binding pockets (e.g., tyrosine kinases, cytochrome P450) based on structural analogs .

- Assay Design:

- In vitro: Fluorescence polarization assays to measure binding affinity .

- In vivo: Pharmacokinetic profiling in rodent models, focusing on bioavailability influenced by the cyclobutyl group .

Q. What computational tools predict the compound’s interaction with biological targets?

- Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite to model interactions with protein active sites .

- MD Simulations: GROMACS for 100-ns simulations to assess binding stability under physiological conditions .

- QSAR Models: Train models using datasets of fluorinated benzenamines to predict IC₅₀ values .

Q. How to address discrepancies in spectral data (e.g., unexpected NMR splitting)?

- Answer:

- Variable Temperature NMR: Identify dynamic effects (e.g., ring puckering in cyclobutyl group) causing splitting .

- COSY/NOESY: Elucidate through-space couplings between fluorine and adjacent protons .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to resolve overlapping signals .

Notes

- Data Sources: Relies on peer-reviewed journals (e.g., Acta Crystallographica, Eur. J. Pharm. Sci.) and synthetic protocols .

- Safety: Follow OSHA guidelines for fluorinated amines (e.g., PPE, fume hoods) due to potential toxicity .

- Contradictions Addressed: Cross-referenced synthesis protocols and computational models to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.